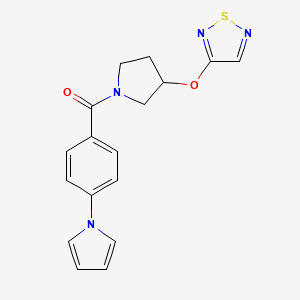

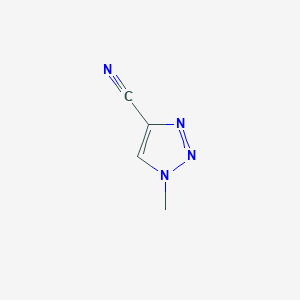

1-甲基-1H-1,2,3-三唑-4-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Methyl-1H-1,2,3-triazole-4-carbonitrile is an azole compound . Azole compounds are nitrogen-containing heterocycles that have significant effects on the process of discovering new structures for pharmaceutical applications .

Synthesis Analysis

1,2,4-Triazole-containing scaffolds, such as 1-Methyl-1H-1,2,3-triazole-4-carbonitrile, are synthesized using various strategies . For instance, one method involves a green multi-component procedure for the formation of triazolo-pyrimidine-carboxamides using a one-pot reaction involving an aldehyde, 3-amino-1,2,4-triazole, a primary aliphatic or aromatic amine, and 2,2,6-trimethyl-4H-1,3-dioxin-4-one .科学研究应用

- 质子传导材料: 1-甲基-1H-1,2,3-三唑-4-腈(也称为 2H-1,2,3-三唑)有效地促进了聚合物电解质膜中的质子传导。 这种特性对于燃料电池和其他电化学装置很有价值 .

- 1,2,4-三唑-3-碳酰肼: 1-甲基-1H-1,2,3-三唑-4-腈作为合成 1,2,4-三唑-3-碳酰肼的前体。 这种中间体可以进一步修饰以创建核苷类似物,它们在抗病毒和抗肿瘤药物开发中必不可少 .

- 1,2,3-三唑稠合吡嗪和哒嗪: 虽然与 1-甲基-1H-1,2,3-三唑-4-腈没有直接关系,但对含三唑基团的稠合杂环的研究是一个活跃领域。 这些化合物表现出多种生物活性,可以作为药物样分子的构建模块 .

材料科学与聚合物电解质

有机合成与核苷类似物

杂环化学及其他

作用机制

Target of Action

The primary targets of 1-Methyl-1H-1,2,3-triazole-4-carbonitrile are currently unknown. This compound is a derivative of the 1,2,3-triazole family, which is known for its wide range of biological activities . .

Mode of Action

1,2,3-triazoles are known to interact with their targets via hydrogen bonding, dipole interactions, and π-π stacking

Biochemical Pathways

Other 1,2,3-triazole derivatives have been found to affect various biological pathways, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

As a member of the 1,2,3-triazole family, it may share some of the biological activities common to this family, such as antiviral, anti-inflammatory, and anticancer activities . .

Action Environment

Factors such as temperature, pH, and the presence of other compounds can affect the stability and efficacy of many drugs . .

生化分析

Biochemical Properties

The biochemical properties of 1-Methyl-1H-1,2,3-triazole-4-carbonitrile are not fully understood yet. Triazoles are known to interact with various enzymes and proteins. For instance, some triazole derivatives have been optimized as potent and selective inverse agonists and antagonists of the PXR receptor .

Cellular Effects

Triazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Triazole derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Triazole derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

属性

IUPAC Name |

1-methyltriazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4/c1-8-3-4(2-5)6-7-8/h3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTUSCHMWIYXOOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2363971.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-ethylphenyl)oxalamide](/img/structure/B2363974.png)

![(E)-3-(Furan-2-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide](/img/structure/B2363976.png)

![3-(3-methylbenzyl)-6-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2363978.png)

![3-[2-Oxo-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one](/img/structure/B2363981.png)

![Tert-butyl N-[[(1R,3S)-3-hydroxy-2,2-dimethylcyclobutyl]methyl]carbamate](/img/structure/B2363983.png)

![(2,2-Dimethylspiro[3.3]heptan-6-yl)methanesulfonyl chloride](/img/structure/B2363988.png)